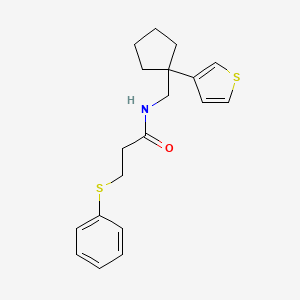
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, also known as CMA-676, is a small molecule drug that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide works by targeting the folate receptor, which is overexpressed in many types of cancer cells. This receptor is responsible for the uptake of folate, which is essential for cell growth and division. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide binds to the folate receptor and is internalized by the cancer cell, where it releases a toxic payload that induces cell death.
Biochemical and physiological effects:
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell death, this compound also inhibits cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to enhance the immune response against cancer cells, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide for lab experiments is its specificity for cancer cells. This compound targets the folate receptor, which is overexpressed in many types of cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one limitation of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide as a cancer therapy. One potential avenue is the combination of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide with other anticancer agents to enhance its efficacy. Another direction is the development of more stable analogs of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide that have a longer half-life and improved pharmacokinetic properties. Additionally, the use of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in combination with immunotherapy may further enhance its anticancer activity. Finally, the identification of biomarkers that predict response to 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide may help to personalize cancer treatment and improve patient outcomes.
Synthesemethoden
The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide involves a multi-step process that starts with the reaction of 2-chloro-6-methoxyaniline with ethyl chloroacetate to form 2-(2-chloro-6-methoxyphenyl)acetate. This intermediate is then reacted with potassium t-butoxide and 2-methoxy-1-methylethyl cyanoacetate to form the final product, 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been extensively studied for its anticancer properties. Preclinical studies have shown that this compound is effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(8-16,9-19-2)17-13(18)7-10-11(15)5-4-6-12(10)20-3/h4-6H,7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUCHDSNNPAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=C(C=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)
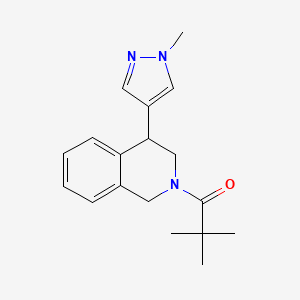
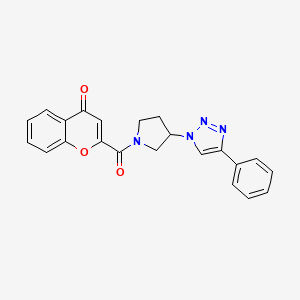
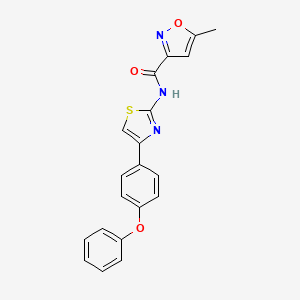


![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)
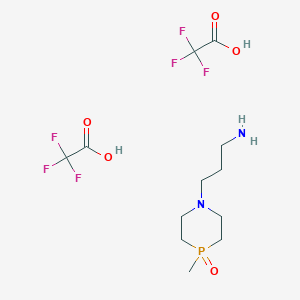
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
